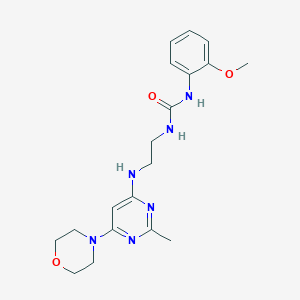

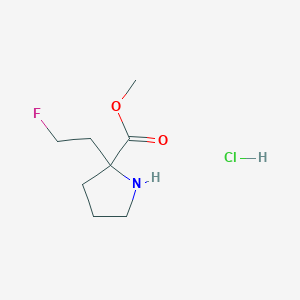

![molecular formula C20H17N3O4 B2915551 2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide CAS No. 1251703-52-2](/img/structure/B2915551.png)

2-(2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic approaches have been reported for the preparation of benzofuro[3,2-b]pyridine derivatives. Notably, an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine enables the facile synthesis of 1,4-dihydrobenzofuro[3,2-b]pyridines in high yields . Another method involves metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one, yielding diversely orchestrated 3-ArS/ArSe derivatives .

Chemical Reactions Analysis

The compound can undergo various chemical reactions, including annulation reactions, aromatization, and functional group transformations. For instance, the annulation reaction mentioned earlier leads to the formation of 1,4-dihydrobenzofuro[3,2-b]pyridines. Additionally, the presence of an acrylate motif allows for further diversification of the product .

Scientific Research Applications

Synthesis and Biological Activity

The compound and its derivatives have been synthesized through various chemical processes, aiming to explore their biological activities, particularly as anticancer agents. For instance, Al-Sanea et al. (2020) reported the design, synthesis, and in vitro cytotoxic activity of certain derivatives on 60 cancer cell lines, identifying compounds with appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020). Similarly, Abu‐Hashem et al. (2020) synthesized novel derivatives derived from visnaginone and khellinone, showing significant anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020).

Anticancer Properties

The synthesis of these compounds has shown promising results in anticancer research. For example, Shams et al. (2010) utilized a key precursor for synthesizing different heterocyclic derivatives, with most compounds revealing high inhibitory effects against various cancer cell lines, suggesting potential for further antitumor evaluation (Shams et al., 2010).

Anti-Inflammatory and Analgesic Effects

Derivatives have also been explored for their anti-inflammatory and analgesic properties. Sondhi et al. (2009) synthesized a number of derivatives and screened them for anti-inflammatory and analgesic activities, identifying compounds with significant activity (Sondhi et al., 2009).

Antimicrobial Activity

Some derivatives have been investigated for their antimicrobial potential. Hossan et al. (2012) synthesized a series of derivatives as antimicrobial agents, showing good antibacterial and antifungal activities comparable to standard drugs (Hossan et al., 2012).

Future Directions

: Cheng, B., Li, H., Zhu, X., Zhang, X., He, Y., Sun, H., Wang, T., & Zhai, H. (2021). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. Chemical Communications, 57(62), 7676–7679. DOI: 10.1039/D1CC02477A : Metal free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2

properties

IUPAC Name |

2-(2,4-dioxo-1H-[1]benzofuro[3,2-d]pyrimidin-3-yl)-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O4/c1-2-12-7-9-13(10-8-12)21-16(24)11-23-19(25)18-17(22-20(23)26)14-5-3-4-6-15(14)27-18/h3-10H,2,11H2,1H3,(H,21,24)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUVLDASACIVSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C3=C(C4=CC=CC=C4O3)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

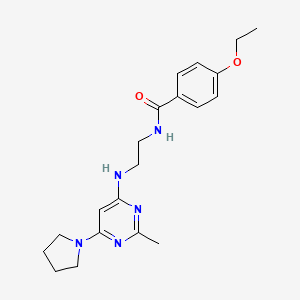

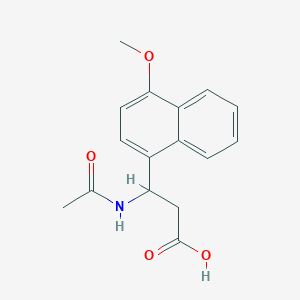

![3-(4-Fluorophenyl)-5-{1-[(3-methylphenoxy)acetyl]pyrrolidin-2-yl}-1,2,4-oxadiazole](/img/structure/B2915472.png)

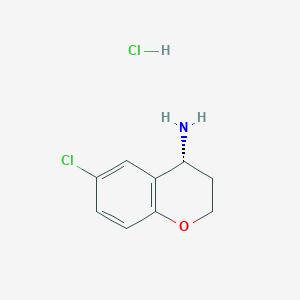

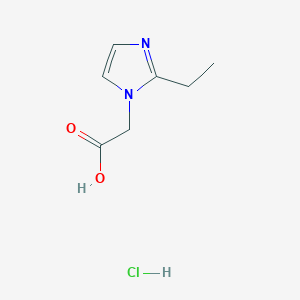

![N-Methyl-N-[[(2S)-5-oxopyrrolidin-2-yl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2915473.png)

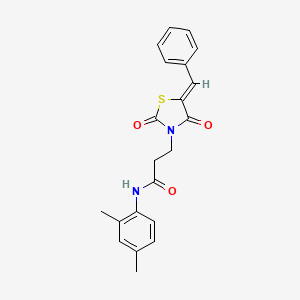

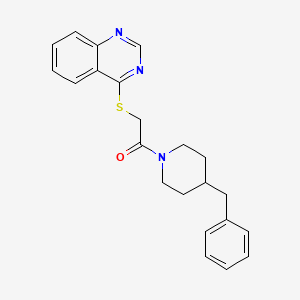

![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)

![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)

![(3E)-3-{[(2,5-dimethylphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2915491.png)